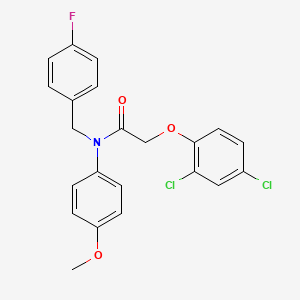

![molecular formula C15H15N5O2 B5537553 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole and oxadiazole derivatives involves various chemical strategies, including the cyclization of hydrazides and the use of specific reagents like phosphorus oxychloride (POCl3) or chloramine-T for oxidative cyclization. For instance, a series of 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles were synthesized either through cyclization using POCl3 or oxidative cyclization with chloramine-T, showcasing the versatility in synthesizing these compounds (Ningaiah et al., 2014).

Molecular Structure Analysis

The structure of pyrazole and oxadiazole derivatives has been extensively studied using various analytical techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal the molecular geometry, confirm the presence of specific functional groups, and provide insights into the conformational stability of these compounds. For example, X-ray diffraction studies have confirmed the structure of novel pyrazole derivatives, highlighting the importance of structural analysis in understanding these compounds' chemical nature (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole and oxadiazole derivatives undergo various chemical reactions, including electrophilic cyclization, which can yield a variety of functionalized compounds. These reactions are crucial for modifying the chemical properties of these compounds for specific applications. For instance, the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been explored, leading to the synthesis of oxazolyl derivatives, demonstrating the reactivity and versatility of these compounds (Bondarenko et al., 2015).

Physical Properties Analysis

The physical properties of pyrazole and oxadiazole derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. These properties are influenced by the molecular structure and substituents present in the compound. Studies focusing on the thermal stability and solubility of these compounds can provide valuable information for their practical applications.

Chemical Properties Analysis

The chemical properties of pyrazole and oxadiazole derivatives, including their reactivity, electrophilic and nucleophilic sites, and potential for interaction with biological targets, are of significant interest. These properties are crucial for designing compounds with desired biological or chemical activities. Research on the antimicrobial and anticancer activities of these derivatives has shown promising results, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

科学的研究の応用

Insecticidal Activity

Research indicates that analogs containing 1,3,4-oxadiazole rings exhibit significant insecticidal activities. For instance, a study by Qi et al. (2014) synthesized anthranilic diamides analogs featuring 1,3,4-oxadiazole rings, demonstrating good insecticidal activities against the diamondback moth, Plutella xylostella. This suggests potential for agricultural applications in pest management Qi et al., 2014.

Antimycobacterial Screening

Nayak et al. (2016) synthesized and characterized new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, demonstrating significant in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv. This research highlights the potential for developing new antitubercular agents Nayak et al., 2016.

Antimicrobial Activities

The antimicrobial properties of compounds containing pyrazole and oxadiazole structures have also been explored. Siddiqui et al. (2013) synthesized new derivatives of pyrazole-3-carboxylate and 1,3,4-oxadiazoles, reporting their antibacterial and antifungal activities. These findings suggest their potential utility in developing new antimicrobial agents Siddiqui et al., 2013.

Antidiabetic Screening

Lalpara et al. (2021) explored the antidiabetic potential of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides through α-amylase inhibition assays. This study contributes to the search for new antidiabetic drugs Lalpara et al., 2021.

特性

IUPAC Name |

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-9-3-5-11(6-4-9)12-7-13(19-18-12)15(21)16-8-14-20-17-10(2)22-14/h3-7H,8H2,1-2H3,(H,16,21)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAMXEONIKQKIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=NN=C(O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)

![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)

![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)

![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)

![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)

![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5537563.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)